An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(2-quinolyl)-DL-alanine is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in solid-phase peptide synthesis (SPPS). The incorporation of the quinoline moiety into peptide structures offers a unique opportunity to modulate their conformational properties, enhance biological activity, and improve metabolic stability, making Fmoc-3-(2-quinolyl)-DL-alanine a valuable building block for the design of novel peptide-based therapeutics.
Chemical and Physical Properties
Fmoc-3-(2-quinolyl)-DL-alanine is a white to off-white crystalline powder. The presence of the bulky, aromatic quinoline and fluorenylmethoxycarbonyl (Fmoc) groups significantly influences its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.48 g/mol | |
| CAS Number | 401514-70-3 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | D-enantiomer: 172-174 °C | [3] |
| Solubility | High solubility in common organic solvents | [3] |
| Purity | Typically ≥99% (HPLC) | [2] |
| Storage | Store at 0 - 8 °C |
Note on Stereoisomers:
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Fmoc-3-(2-quinolyl)-L-alanine: CAS Number 214852-56-9[4]
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Fmoc-3-(2-quinolyl)-D-alanine: CAS Number 214852-58-1[3]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) for Fmoc-3-(2-quinolyl)-DL-alanine is not widely available in the public domain. For reference, the following provides an overview of the expected spectral characteristics based on the analysis of its constituent parts and related molecules like Fmoc-Ala-OH.
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¹H NMR: The proton NMR spectrum is expected to be complex. Characteristic signals would include those from the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the quinoline ring system, the α-proton of the alanine backbone, and the methylene protons of the Fmoc group. Due to the racemic nature of the DL-alanine, some peak broadening or splitting may be observed. For comparison, the ¹H NMR spectrum of Fmoc-Ala-OH shows characteristic peaks for the Fmoc group and the alanine methyl and alpha protons[5].
-
FT-IR: The infrared spectrum will be dominated by absorbances corresponding to the functional groups present. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from the fluorenyl and quinolyl rings. The spectrum of Fmoc-Ala-OH shows these characteristic peaks[6].
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 439.16, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Fmoc group (222.07 g/mol ) and subsequent fragmentation of the remaining quinolyl-alanine structure. Mass spectral data for the related Fmoc-L-α-alanine is available and shows a complex fragmentation pattern[7].
Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine
A plausible synthetic route for the unprotected amino acid involves the condensation of a suitable quinoline precursor with a protected glycine equivalent, followed by deprotection. For instance, a synthetic route to the related β-(3-quinolinyl)-α-alanine has been described involving the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate[8]. A similar approach could likely be adapted for the 2-substituted isomer.
Once 3-(2-quinolyl)-DL-alanine is obtained, the introduction of the Fmoc protecting group is a standard procedure in peptide chemistry. This typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-3-(2-quinolyl)-DL-alanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc protecting group allows for its seamless integration into the standard SPPS workflow.
General Protocol for Incorporation into a Peptide Chain
The following is a generalized protocol for the coupling of Fmoc-3-(2-quinolyl)-DL-alanine onto a resin-bound peptide with a free N-terminal amine.
1. Deprotection of the Resin-Bound Peptide:
-
The N-terminal Fmoc group of the growing peptide chain on the solid support is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process to ensure complete deprotection.
-
The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
2. Activation and Coupling of Fmoc-3-(2-quinolyl)-DL-alanine:
-
Fmoc-3-(2-quinolyl)-DL-alanine is pre-activated in a separate vessel before being added to the deprotected resin.
-
Common activation methods include the use of a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used for activation in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
The activated Fmoc-3-(2-quinolyl)-DL-alanine solution is then added to the resin, and the coupling reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours[9][10].
3. Washing:
-
After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
This cycle of deprotection, activation/coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Workflow for Fmoc-SPPS using Fmoc-3-(2-quinolyl)-DL-alanine
Caption: General workflow for the incorporation of Fmoc-3-(2-quinolyl)-DL-alanine in SPPS.
Causality Behind Experimental Choices and Potential Challenges
-
Choice of Coupling Reagent: Due to the steric bulk of the quinoline moiety, a more potent activating agent such as HBTU or HATU may be preferable to ensure efficient and complete coupling, especially in sterically hindered sequences. The choice of coupling reagent can significantly impact the reaction rate and the potential for side reactions.
-
Coupling Time: The coupling time may need to be extended beyond the standard 1-2 hours to ensure complete incorporation of this bulky amino acid. Monitoring the reaction progress using a qualitative test such as the Kaiser test is highly recommended.
-
Solubility: While generally soluble in DMF, precipitation of Fmoc-3-(2-quinolyl)-DL-alanine during the activation step or on the resin could be a potential issue, especially at high concentrations. If solubility issues arise, using NMP as the solvent or a mixture of DMF and a co-solvent like dichloromethane (DCM) may be beneficial[11][12].
-
Racemization: As with any amino acid coupling, there is a risk of racemization, particularly with prolonged activation times or the use of certain bases. The use of additives like HOBt or Oxyma helps to suppress this side reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Fmoc-3-(2-quinolyl)-DL-alanine is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of its known chemical properties and a framework for its successful application in solid-phase peptide synthesis. As with any non-standard amino acid, empirical optimization of coupling conditions is crucial to ensure high-yield and high-purity synthesis of the target peptides.
References
-
ChemBK. FMOC-3-(2'-QUINOLYL)-D-ALANINE. [Link]
-
Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. Safety Data Sheet Fmoc-2-Nal-OH. [Link]
-
ResearchGate. (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [Link]
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PubChem. Fmoc-3-(2-quinolyl)-DL-alanine. [Link]
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PubChem. 3-(2-Quinolyl)-DL-alanine. [Link]
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ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- de la Figuera, N., et al. (2001). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES, 3(1), 1-5.
-
SpectraBase. FMOC-L-alanine - Optional[ATR-IR] - Spectrum. [Link]
-
mzCloud. FMOC-L-α-alanine. [Link]
-
ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link]
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- 6. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]
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